molecular formula C9H6F2O B2683772 3-(2,3-Difluorophenyl)prop-2-yn-1-ol CAS No. 1339451-29-4

3-(2,3-Difluorophenyl)prop-2-yn-1-ol

Cat. No.: B2683772
CAS No.: 1339451-29-4
M. Wt: 168.143
InChI Key: SFNKPFHRWFUXOB-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6F2O It is characterized by the presence of a difluorophenyl group attached to a propyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)prop-2-yn-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2,3-Difluorobenzaldehyde+Propargyl alcoholK2CO3,RefluxThis compound\text{2,3-Difluorobenzaldehyde} + \text{Propargyl alcohol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2,3-Difluorobenzaldehyde+Propargyl alcoholK2​CO3​,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used.

Major Products Formed

    Oxidation: Formation of 3-(2,3-difluorophenyl)prop-2-ynal or 3-(2,3-difluorophenyl)prop-2-ynoic acid.

    Reduction: Formation of 3-(2,3-difluorophenyl)prop-2-en-1-ol or 3-(2,3-difluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,3-Difluorophenyl)prop-2-yn-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The difluorophenyl group may enhance its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)prop-2-yn-1-ol
  • 3-(2,4-Difluorophenyl)prop-2-yn-1-ol
  • 3-(2,5-Difluorophenyl)prop-2-yn-1-ol

Uniqueness

3-(2,3-Difluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the alkyne and hydroxyl groups also contributes to its versatility in various chemical transformations and applications.

Properties

IUPAC Name

3-(2,3-difluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNKPFHRWFUXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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